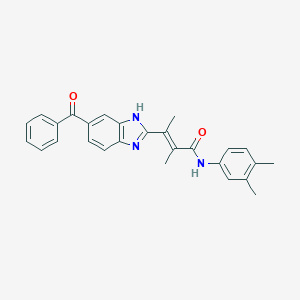
3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione, also known as IMesPy, is a highly versatile and efficient N-heterocyclic carbene ligand that has gained significant attention in recent years due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. In
科学的研究の応用
3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has found numerous applications in scientific research. One of the most significant applications of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is in catalysis, where it has been used as a highly efficient and selective ligand for a variety of metal-catalyzed reactions. 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and other porous materials.
In medicinal chemistry, 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have potential as an anti-cancer agent. Studies have demonstrated that 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has also been investigated for its potential as an antibacterial and antifungal agent.
作用機序
3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione acts as a bidentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms. The strong electron-donating properties of the imidazolium ring and the pyridine moiety make 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione an excellent ligand for stabilizing metal complexes. The mechanism of action of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione in catalysis involves the formation of a metal-carbene intermediate, which can undergo a variety of reactions such as nucleophilic addition, cyclopropanation, and olefin metathesis.
Biochemical and Physiological Effects:
3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can inhibit the growth of cancer cells by inducing apoptosis. 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is its high stability and solubility in common organic solvents. This makes it easy to handle and use in a variety of reactions. 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is also highly efficient and selective as a ligand, making it a valuable tool for catalysis and other applications.
One limitation of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is its high cost compared to other ligands. This can make it difficult to use in large-scale reactions. Additionally, the synthesis of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can be challenging, requiring specialized equipment and expertise.
将来の方向性
There are numerous future directions for the study of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione. One potential area of research is the development of new metal-catalyzed reactions using 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione as a ligand. Another area of interest is the synthesis of new porous materials and MOFs using 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione as a building block.
In medicinal chemistry, further studies are needed to investigate the potential of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione as an anti-cancer agent and to elucidate its mechanism of action. Additionally, the antibacterial and antifungal properties of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione could be further explored for the development of new antimicrobial agents.
Conclusion:
In conclusion, 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is a highly versatile and efficient N-heterocyclic carbene ligand that has found numerous applications in scientific research. Its unique properties make it a valuable tool for catalysis, material science, and medicinal chemistry. Further research is needed to explore the full potential of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione in these fields.
合成法
The synthesis of 3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione involves the condensation of imidazole-2-carboxaldehyde and 2-pyridinemethanol in the presence of a base such as potassium tert-butoxide. The resulting product is a white solid that is highly soluble in common organic solvents such as dichloromethane and tetrahydrofuran. The purity of the product can be improved by recrystallization from a suitable solvent.
特性
分子式 |
C13H13N3O3 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
3-imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione |
InChI |
InChI=1S/C13H13N3O3/c17-11-9(7-8-3-1-2-4-14-8)19-13(18)10(11)12-15-5-6-16-12/h1-4,9,15-16H,5-7H2 |
InChIキー |
NEVBPIWVNFVDBC-UHFFFAOYSA-N |
異性体SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)N1 |
SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)N1 |
正規SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Ethoxycarbonyloxy)-3,4,N-triphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B290022.png)


![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

